molecular formula C10H9BrN2OS B14147748 Benzamide, 4-bromo-N-(4,5-dihydro-2-thiazolyl)- CAS No. 72225-20-8

Benzamide, 4-bromo-N-(4,5-dihydro-2-thiazolyl)-

Katalognummer: B14147748
CAS-Nummer: 72225-20-8
Molekulargewicht: 285.16 g/mol
InChI-Schlüssel: VSOYURKABNGYPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 4-bromo-N-(4,5-dihydro-2-thiazolyl)- is a compound that features a benzamide core substituted with a bromine atom and a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-bromo-N-(4,5-dihydro-2-thiazolyl)- typically involves the reaction of 4-bromobenzoyl chloride with 2-aminothiazoline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, 4-bromo-N-(4,5-dihydro-2-thiazolyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Benzamide, 4-bromo-N-(4,5-dihydro-2-thiazolyl)- is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development .

Industry

In the industrial sector, Benzamide, 4-bromo-N-(4,5-dihydro-2-thiazolyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Wirkmechanismus

The mechanism of action of Benzamide, 4-bromo-N-(4,5-dihydro-2-thiazolyl)- involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of their activity. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzamide, 4-bromo-N-(4,5-dihydro-2-thiazolyl)- is unique due to the presence of the thiazole ring, which imparts distinct chemical reactivity and biological activity. The combination of the bromine atom and the thiazole ring allows for diverse interactions with molecular targets, making it a versatile compound in various applications .

Eigenschaften

CAS-Nummer

72225-20-8

Molekularformel

C10H9BrN2OS

Molekulargewicht

285.16 g/mol

IUPAC-Name

4-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C10H9BrN2OS/c11-8-3-1-7(2-4-8)9(14)13-10-12-5-6-15-10/h1-4H,5-6H2,(H,12,13,14)

InChI-Schlüssel

VSOYURKABNGYPK-UHFFFAOYSA-N

Kanonische SMILES

C1CSC(=N1)NC(=O)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.